molecular formula C11H22N2O2 B13521804 Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13521804
M. Wt: 214.30 g/mol
InChI Key: XODPAEXCGMSUHW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate ( 1341960-60-8) is a piperidine-based compound offered for research and development purposes. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, this chemical serves as a valuable building block in medicinal chemistry . Piperidine derivatives are among the most significant synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . This compound is of particular interest for constructing more complex molecules in hit-to-lead optimization campaigns, especially within the piperidine carboxamide class . Such compounds have demonstrated high value in phenotypic screening for discovering novel therapeutic agents with specific biological activities . Researchers can utilize this chemical in various synthetic applications, including the development of potential antimalarial agents, as related piperidine carboxamides have been identified as potent, species-selective, and orally active inhibitors of specific parasite targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-3-15-11(14)13-8-5-10(6-9-13)4-7-12-2/h10,12H,3-9H2,1-2H3

InChI Key

XODPAEXCGMSUHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)CCNC

Origin of Product

United States

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with trans-4-methylpiperidine-2-carboxylic acid or its hydrochloride salt as the key starting material. This intermediate is commercially available or can be synthesized via known routes involving piperidine ring construction and functional group manipulation.

  • The hydrochloride salt is dissolved in an organic polar solvent such as absolute ethanol or denatured ethanol free of methanol, maintaining the solution temperature between 0 and 30°C to ensure stability and control over reaction kinetics.

Formation of Ethyl Carbamate (Carboxylate) Group

  • The carboxylic acid group on the piperidine ring is converted into the ethyl ester via reaction with ethyl chloroformate or similar reagents. However, to avoid highly toxic alkyl chloroformates, alternative methods have been developed using safer reagents and conditions.

  • For example, sulfuryl chloride (SOCl2) is added to the solution of the hydrochloride salt at low temperatures (0–30°C) to form the corresponding acid chloride intermediate, which is then reacted with ethanol to give the ethyl ester.

  • The reaction mixture is heated between 50°C and reflux temperature (typically 70°C) for 2 to 24 hours to complete esterification, with 2–4 hours being optimal.

Protection and Deprotection Steps

  • The amino group at the 2-position may be protected using tert-butyl carbamate (Boc) groups during intermediate steps to prevent side reactions.

  • The Boc-protected intermediates can be deprotected under acidic conditions to yield the free amine, which is then methylated or further functionalized as required.

Purification and Isolation

  • After reaction completion, the mixture is cooled to around 35°C and filtered. The solid product is washed with solvents such as acetone to remove impurities.

  • The crude product is often purified by recrystallization or extraction using organic solvents like ethyl acetate, isopropyl acetate, or methyl ethyl ketone, sometimes in biphasic aqueous-organic systems to separate the free base from hydrochloride salts.

  • The final product purity typically exceeds 99% as measured by gas chromatography (GC), with molar yields ranging from 90% to 95%.

Comparative Data Table of Key Preparation Parameters

Step Conditions Reagents/Catalysts Temperature Range Yield (%) Notes
Starting material dissolution Absolute ethanol, 0–30°C trans-4-methylpiperidine-2-carboxylic acid hydrochloride 0–30°C Maintains solution stability
Acid chloride formation Addition of SOCl2, 0–30°C Sulfuryl chloride (SOCl2) 0–30°C Intermediate formation for esterification
Esterification Heating to reflux (50–70°C), 2–24 hours Ethanol 50–70°C 90–95 Converts acid chloride to ethyl ester
Reductive amination Catalytic hydrogenation, mild conditions Raney Ni, Rh(I) or Ru(II) catalysts Room temp to mild heat High Introduces 2-(methylamino)ethyl substituent with stereoselectivity
Protection/deprotection Boc protection, acidic deprotection Boc anhydride, acid Ambient to reflux Protects amines during synthesis
Purification Filtration, washing with acetone, extraction Ethyl acetate, acetone, aqueous base Ambient Achieves >99% purity

Research Findings and Optimization Notes

  • The use of ethanol as a solvent is preferred for safety and environmental reasons, avoiding methanol contamination.

  • Maintaining the reaction temperature within specified ranges is critical for controlling reaction rates and avoiding side reactions or decomposition.

  • The choice of catalyst in the reductive amination step significantly affects stereoselectivity and yield. Rhodium(I) complexes with ferrocene ligands have shown to reduce by-products to less than 1%.

  • Protecting groups such as Boc improve the handling of intermediates and enhance overall yield by preventing unwanted side reactions.

  • The process avoids the use of highly toxic alkyl chloroformates by employing alternative reagents such as sulfuryl chloride and controlled esterification conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase, which plays a role in various physiological processes. This inhibition can lead to reduced inflammation and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine Derivatives

The pharmacological profile of piperidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents at 4-Position Ester Group Key Applications/Findings Reference
This compound 2-(Methylamino)ethyl Ethyl Prototype for CNS-targeting ligands
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-Methoxyphenyl)piperazine Ethyl Dopamine D2/D3 receptor modulation
tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate 2-(Methylamino)ethyl tert-Butyl Intermediate in PROTAC synthesis
Ethyl 4-(2-(4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl)ethyl)piperidine-1-carboxylate 2-(4-Indolylpiperidinyl)ethyl Ethyl Anticandidate for kinase inhibition
Ethyl 4-[(2-{[3-(diethylamino)propyl]amino}-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate Cyclobutendione-linked diethylamino Ethyl Screening compound for necroptosis inhibition
Key Observations:

Ester Group Impact: Replacement of the ethyl ester with a tert-butyl group (e.g., tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate) enhances metabolic stability but reduces solubility, making it more suitable as a synthetic intermediate .

Substituent Diversity : The 4-position substituent dictates target specificity. For example, the 2-methoxyphenylpiperazine group in confers affinity for dopamine receptors, whereas indole-containing analogs (e.g., ) show kinase inhibitory activity.

Biological Activity

Overview

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique structural features, including a piperidine ring, a carboxylate group, and a methylamino substituent. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Chemical Formula : C13H19N3O2
  • Molecular Weight : 263.3354 g/mol
  • CAS Number : 1211450-30-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing biochemical pathways and cellular responses. Specific studies have indicated that the compound can modulate neurotransmitter systems, particularly in the context of neurological disorders.

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

  • Neurological Effects : The compound shows promise as a lead in developing drugs targeting neurological disorders, such as Alzheimer's disease and other cognitive impairments. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential .
  • Antinociceptive Properties : Research has indicated that this compound exhibits analgesic effects, potentially comparable to established analgesics like Piroxicam and Meloxicam .
  • Anti-inflammatory Activity : Preliminary pharmacological tests suggest that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to understand its unique biological profile:

Compound NameChemical FormulaKey Features
Ethyl 4-(methylamino)piperidine-1-carboxylateC12H17N3O2Simple methylamino substitution
Tert-butyl 4-(2-(methylamino)ethyl)piperidineC14H23N3O2Enhanced lipophilicity due to tert-butyl group
N-MethylpiperidineC7H17NLacks carboxylic functionality

The presence of both the methylamino group and the ethoxycarbonyl group in this compound allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications .

Case Studies and Research Findings

  • Synthesis and Biological Testing : A study synthesized this compound and evaluated its biological activity through various assays. The results indicated significant modulation of receptor activity relevant to pain and inflammation pathways.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, with a notable ability to penetrate the BBB, enhancing its potential for treating central nervous system disorders.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies are crucial for optimizing the compound's efficacy and safety profile. Modifications to the piperidine ring or substituents may yield derivatives with improved biological activities.

Q & A

Q. Critical parameters :

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., amine alkylation) to avoid side reactions.
  • pH : Neutral to slightly basic conditions (pH 7–9) for amine stability.
  • Catalysts : Use palladium-based catalysts for coupling reactions or triethylamine for deprotonation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Q. Methodological workflow :

Chromatography :

  • HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to assess purity (>95%).
  • TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane, 1:1).

Spectroscopy :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, piperidine protons at 1.2–3.5 ppm).
  • FT-IR : Confirm functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, ester C=O at ~1720 cm1^{-1}).

X-ray crystallography : Resolve crystal structure for absolute configuration verification (if crystalline) .

Advanced: What computational strategies predict its biological target interactions?

Q. Stepwise approach :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases).

Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

Binding affinity calculations : Apply MM-PBSA/GBSA methods to quantify free energy changes.

Q. Key findings :

  • The methylaminoethyl group may engage in hydrogen bonding with aspartate residues in enzymatic pockets.
  • Piperidine ring flexibility allows conformational adaptation to target sites .

Advanced: How can researchers resolve contradictions in reported biological activities?

Case study : Discrepancies in receptor binding assays may arise from:

  • Experimental variability : Differences in assay conditions (e.g., pH, ionic strength).
  • Structural analogs : Compare with derivatives (e.g., tert-butyl or acetyl-substituted piperidines) to isolate structure-activity relationships (SAR).

Q. Mitigation strategies :

  • Standardized assays : Use uniform protocols (e.g., radioligand displacement at 25°C, pH 7.4).
  • Cross-validation : Combine in vitro (e.g., SPR) and in silico (e.g., QSAR) data .

Basic: What are the critical physicochemical properties for experimental design?

Property Value Method
Solubility ~50 mg/mL in DMSOShake-flask method
LogP 1.8 (predicted)HPLC retention time
Stability Stable at -20°C (anhydrous)Accelerated degradation

Q. Protocol outline :

Dosing : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models.

Bioanalysis : Quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL).

Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine).

Q. Challenges :

  • Metabolic clearance : The ester group may undergo rapid hydrolysis; consider prodrug strategies.
  • Blood-brain barrier penetration : Assess via in situ perfusion models .

Advanced: What strategies enhance selectivity for specific biological targets?

Q. SAR-driven modifications :

  • Substitution on piperidine : Replace ethyl with bulkier groups (e.g., benzyl) to modulate steric effects.
  • Side chain optimization : Introduce fluorinated or chiral centers to improve binding specificity.

Q. Validation :

  • Selectivity panels : Screen against 50+ kinases/GPCRs to identify off-target effects.
  • Cryo-EM : Resolve target-ligand complexes at near-atomic resolution .

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